Home > Products > Screening Compounds P8719 > 1-[4-(4-Methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one
1-[4-(4-Methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one -

1-[4-(4-Methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one

Catalog Number: EVT-5192666
CAS Number:
Molecular Formula: C22H33N7O3
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol

    Compound Description: This compound represents a thiol-incorporated aminocyclopentitol featuring a 1-methyl-1H-tetrazol-5-yl substituent linked through a thioether bond. This structure was characterized using various spectroscopic techniques including 1H, 13C-NMR, HSQC, and mass spectrometry [].

    Relevance: This compound shares the 1-methyl-1H-tetrazol-5-yl moiety with the target compound, 4-[(1-{4-[4-(4-Methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine. The key difference lies in the linker and the cyclic system attached to the tetrazole. While the target compound has a methylene linker and a morpholine ring, this compound uses a thioether linker and a cyclopentenol ring system [].

[Ag(C15H11N4O2S)]n

    Compound Description: This compound is a silver(I) coordination polymer where the ligand is 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid. The structure forms a one-dimensional double chain through coordination bonds between the silver ion and the ligand. It exhibits good thermal stability and strong green luminescence [].

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Compound Description: This compound represents a 1,2,4-triazole-3-thione derivative bearing a 4-(4-bromophenyl)piperazin-1-yl)methyl substituent. Its structure was confirmed by HRMS, IR, 1H, and 13C NMR [].

2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

    Compound Description: CV-11974 is a potent and long-acting angiotensin II receptor antagonist. It shows high affinity for the angiotensin II subtype 1 receptor and exhibits significant inhibitory activity against angiotensin II-induced pressor response [, , ].

    Compound Description: TCV-116 serves as a prodrug for CV-11974, converting to the active compound in vivo. It acts as a potent and long-acting angiotensin II receptor antagonist, demonstrating significant antihypertensive effects in various animal models [, , , , ].

    Relevance: Similar to CV-11974, TCV-116 contains the 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl structural element also present in the target compound, 4-[(1-{4-[4-(4-Methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine. The structural distinction lies in the presence of a cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1H-benzimidazole-7-carboxylate group linked to the methylene bridge instead of the morpholine and piperazine rings connected via a butyric acid linker found in the target compound [, , , , ].

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2-(1H)quinolinone (Cilostazol)

    Compound Description: Cilostazol acts as a phosphodiesterase type 3 (PDE III) inhibitor, leading to activation of cAMP-dependent protein kinase A (PKA). This compound has been shown to open mitochondrial Ca2+-activated K+ channels and exhibit cardioprotective effects against ischemia/reperfusion injury [].

    Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist used to treat hypertension and heart failure. It can reduce the incidence of type 2 diabetes mellitus. Studies suggest that combining Valsartan with a dipeptidyl peptidase IV inhibitor like LAF237 may have synergistic effects on pancreatic islet cell function and structure [].

2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-imidazole, potassium salt (Losartan)

    Compound Description: Losartan is an angiotensin II receptor antagonist, specifically targeting the AT1 receptor. It is commonly used as a reference compound in studies evaluating the antihypertensive effects of novel AT1 receptor antagonists [].

    Relevance: Losartan and 4-[(1-{4-[4-(4-Methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine both contain a 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl core structure. The key distinction lies in the substituent attached to the methylene linker. Losartan has a 2-n-butyl-4-chloro-5-hydroxymethyl-imidazole group, whereas the target compound contains the morpholine and piperazine rings connected by a butyric acid chain [].

7-[2-(2-Aminothiazol-4-yl)-acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]-thio]methyl]ceph-3-em-4-carboxylic acid (Cefotiam)

    Compound Description: Cefotiam is a cephalosporin antibiotic that exhibits potent inhibitory activities against Gram-negative organisms, including those resistant to other cephalosporins like cefazolin and cephaloridine [, ]. It is often modified into orally active prodrug forms, such as acyloxymethyl esters and 1-acyloxyethyl esters, for improved bioavailability [, ].

2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxaldehyde

    Compound Description: This compound is a key intermediate in the synthesis of losartan, a widely used antihypertensive drug. Its synthesis involves reacting 2-n-butyl-4-chloro-1H-imidazol-5-carboxaldehyde with 4'-bromomethyl-2-cyanobiphenyl followed by a cyclization reaction to form the tetrazole ring [].

    Relevance: This compound shares the 2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl structural motif with the target compound, 4-[(1-{4-[4-(4-Methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine. The difference lies in the substituent connected to the methylene bridge. This intermediate has a 2-butyl-4-chloro-imidazole-5-carboxaldehyde group, whereas the target compound possesses a morpholine and piperazine ring system linked by a butyric acid chain [].

(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine (LAF237)

    Compound Description: LAF237 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that slows down the degradation of glucagon-like peptide-1 (GLP-1). It has shown potential in improving pancreatic islet cell function, especially when combined with the AT1R antagonist valsartan [].

    Relevance: While LAF237 does not share direct structural similarities with the target compound 4-[(1-{4-[4-(4-Methoxyphenyl)-2-methyl-1-piperazinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine, it is relevant because it is studied in combination with valsartan, another compound related to the target compound due to their shared 2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-ylmethyl moiety [].

Properties

Product Name

1-[4-(4-Methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one

IUPAC Name

1-[4-(4-methoxyphenyl)-2-methylpiperazin-1-yl]-4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butan-1-one

Molecular Formula

C22H33N7O3

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C22H33N7O3/c1-18-16-27(19-5-7-20(31-2)8-6-19)10-11-28(18)22(30)4-3-9-29-21(23-24-25-29)17-26-12-14-32-15-13-26/h5-8,18H,3-4,9-17H2,1-2H3

InChI Key

FNARWZNDTUYXHW-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C(=O)CCCN2C(=NN=N2)CN3CCOCC3)C4=CC=C(C=C4)OC

Canonical SMILES

CC1CN(CCN1C(=O)CCCN2C(=NN=N2)CN3CCOCC3)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.